2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole
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Overview
Description
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring, a tetrazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized from 3,4-dichlorophenylhydrazine and sodium azide under acidic conditions. The benzothiazole ring is then introduced through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. The final step involves the formation of the sulfanyl linkage, which can be achieved by reacting the intermediate with a thiol reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the benzothiazole ring can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure with a thiadiazole ring instead of a tetrazole ring.
2-[(3,4-dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol: Similar dichlorophenyl group but different core structure.
Yoda1: Contains a thiadiazole ring and is used to study ion channels.
Uniqueness
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is unique due to its combination of a tetrazole ring and a benzothiazole ring, which imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C15H9Cl2N5S2 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H9Cl2N5S2/c16-10-6-5-9(7-11(10)17)22-14(19-20-21-22)8-23-15-18-12-3-1-2-4-13(12)24-15/h1-7H,8H2 |
InChI Key |
MTBYELIUDFSJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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